Dimethoxydi(naphthalen-1-yl)silane
Description
Properties
IUPAC Name |
dimethoxy(dinaphthalen-1-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2Si/c1-23-25(24-2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHGKPLIBNATGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxydi(naphthalen-1-yl)silane can be synthesized through the reaction of naphthalene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
2C10H8+SiCl2(CH3)2+2Et3N→Si(C10H7)2(OCH3)2+2Et3NHCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and recrystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like sodium halides or primary amines.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Substitution: Silanes with different substituents.
Hydrolysis: Silanols and methanol.
Scientific Research Applications
Building Block for Functionalized Silanes
This compound serves as an important building block in organic synthesis, particularly in the preparation of functionalized silanes. Its reactivity can be exploited to create silanes with specific functional groups, enabling the design of materials with tailored properties for applications in electronics and photonics.
Case Study: Synthesis of Functionalized Silanes
A recent study demonstrated the use of dimethoxydi(naphthalen-1-yl)silane in synthesizing silanes with enhanced optical properties. By modifying the naphthalene substituent, researchers were able to achieve compounds with improved light-emitting capabilities, making them potential candidates for organic light-emitting diodes (OLEDs) .
Nanotechnology
Nanocomposites
In nanotechnology, this compound is employed in the development of nanocomposites. Its ability to bond with nanoparticles facilitates the creation of hybrid materials that exhibit superior electrical, thermal, and mechanical properties.
Table 2: Applications of Nanocomposites with this compound
| Application | Description |
|---|---|
| Electronics | Used in conductive nanocomposites for flexible electronics. |
| Energy Storage | Enhances performance in battery materials through improved conductivity. |
| Biomedical Devices | Utilized in coatings for biocompatibility and enhanced drug delivery systems. |
Biomedical Applications
Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. Research indicates that silane-modified nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .
Dental Materials
In dental applications, this compound is explored for use in dental adhesives and sealants. Its properties contribute to lower polymerization shrinkage and improved mechanical strength, which are critical for long-lasting dental restorations .
Mechanism of Action
The mechanism of action of dimethoxydi(naphthalen-1-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for surface modification and polymerization reactions. The naphthyl groups provide hydrophobic characteristics, enhancing the compound’s stability and compatibility with organic materials.
Comparison with Similar Compounds
Structurally Related Methoxysilanes
The following compounds share a silicon center with methoxy and aryl substituents but differ in substituent composition:
Key Observations :
- Hydrolysis Rate : Trimethoxy derivatives (3a) hydrolyze faster than dimethoxy analogs (4a, 5a, 6a) due to higher methoxy content .
- Steric Effects : Bulky naphthyl groups in 6a reduce reactivity, making it less prone to degradation in harsh environments compared to 3a or 4a .
- Applications : Compounds with phenyl or methyl groups (4a, 5a) are preferred for hydrophobic coatings, while 6a balances reactivity and durability for EMI shielding materials .
Aryl-Substituted Silanes with Non-Methoxy Groups
These compounds replace methoxy with alkyl or aryl substituents, altering reactivity and applications:
Key Observations :
- Reactivity: Non-methoxy silanes (e.g., 2.19b, 2.19e) exhibit minimal hydrolysis, making them unsuitable for sol-gel but valuable in inert environments .
- Thermal Stability : Isobutyl and trimethyl groups improve thermal resistance compared to methoxy analogs .
- Synthetic Yields : Triphenyl derivatives (e.g., 5bd in ) achieve >90% yields via optimized GP4 methods, outperforming traditional routes .
Role of Substituents in Material Science
- Methoxy Groups : Promote hydrolysis and covalent bonding with substrates, critical for silane coupling agents in composites .
- Naphthyl Groups : Enhance UV stability and chemical resistance in coatings, as seen in EMI-shielded textiles .
- Steric Hindrance : this compound (6a) demonstrates slower degradation under mechanical stress compared to less-hindered analogs .
Biological Activity
Dimethoxydi(naphthalen-1-yl)silane (CAS Number: 21591-48-0) is a silane compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H20O2Si |
| Molecular Weight | 344.478 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 460.1 ± 18.0 °C at 760 mmHg |
| Flash Point | 293.5 ± 8.8 °C |
| LogP | 6.32 |
This compound features two naphthalene groups connected to a silicon atom through methoxy groups, which contributes to its unique properties and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the naphthalene moieties allows for significant π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It could modulate the activity of certain receptors, impacting signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that silanes can induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Properties : Research has shown that silane compounds can possess antimicrobial activity, potentially useful in developing new antibacterial agents . this compound's structure may enhance its interaction with microbial membranes.
- Drug Delivery Systems : The compound's silane backbone allows it to be utilized in drug delivery systems, enhancing the solubility and stability of therapeutic agents . Its compatibility with various polymers makes it suitable for biomedical applications.
Comparative Analysis
A comparative analysis of this compound with other silane compounds reveals its unique advantages:
| Compound | Biological Activity | Applications |
|---|---|---|
| This compound | Moderate cytotoxicity | Drug delivery, Antimicrobial |
| Trimethoxysilane | Limited biological activity | Surface modification |
| Vinyltriethoxysilane | High reactivity | Adhesives, Coatings |
Q & A
Q. What synthetic routes are recommended for preparing Dimethoxydi(naphthalen-1-yl)silane, and how can reaction parameters be optimized?
A common approach involves reacting brominated naphthalene derivatives with chlorosilanes under inert conditions. For example, methyl-substituted silanes are synthesized via nucleophilic substitution using bromoarenes and chlorosilanes in anhydrous solvents like THF, with yields ranging from 21% to 63% after purification by sublimation or distillation . Optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromoarene to chlorosilane), reaction time (12–24 hours), and temperature (60–80°C). Catalytic additives like CuI can enhance efficiency in coupling reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for verifying molecular structure. ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.2–3.8 ppm), while ²⁹Si NMR confirms silicon environments (e.g., δ −10 to −20 ppm for dimethylsilanes). IR spectroscopy complements this by detecting Si-O-C stretches (~1050–1150 cm⁻¹) and aromatic C-H bending .
Q. What safety protocols should be followed when handling this compound, given its naphthalene moieties?
Naphthalene derivatives are associated with potential toxicity, including respiratory and dermal irritation. Researchers should use fume hoods, wear nitrile gloves, and avoid inhalation of vapors. Toxicity data gaps highlighted in naphthalene-related studies (e.g., ATSDR reports) suggest adopting precautionary measures like rigorous waste segregation and exposure monitoring .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict regioselectivity in electrophilic substitutions. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., π-π stacking in naphthalene groups), guiding catalyst design .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validation using X-ray crystallography (for unambiguous bond-length determination) and high-resolution mass spectrometry (HRMS) can resolve ambiguities. For example, single-crystal X-ray diffraction confirmed the planar geometry of analogous silanes, while HRMS validated molecular weights within ±0.001 Da .
Q. How do steric effects from naphthalene substituents influence catalytic activity in silane-based systems?
Bulky naphthalene groups hinder nucleophilic attack at silicon centers, reducing hydrolysis rates. Comparative studies with less sterically hindered silanes (e.g., phenyl-substituted analogs) show slower degradation kinetics, making them suitable for applications requiring prolonged stability, such as surface coatings .
Q. What challenges arise in achieving regioselectivity during functionalization of this compound?
Steric hindrance from naphthalene groups complicates electrophilic substitutions. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can improve selectivity. Solvent polarity (e.g., DMF vs. toluene) also modulates reaction pathways .
Methodological Insights
-
Synthesis Optimization Table
Parameter Optimal Range Impact on Yield Reaction Temperature 60–80°C Higher yields at 80°C Solvent Anhydrous THF or Toluene Minimizes hydrolysis Catalyst CuI (5 mol%) Accelerates coupling Purification Kugelrohr sublimation Removes volatile byproducts -
Spectroscopic Reference Data
Technique Key Peaks/Shifts Structural Insight ¹H NMR δ 3.5 ppm (OCH₃) Confirms methoxy groups ²⁹Si NMR δ −15 ppm Indicates Si-O-C linkage IR 1080 cm⁻¹ (Si-O-C) Validates siloxane bonds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
